molecular formula C11H8BrClO2S B13196006 1-(Bromomethyl)naphthalene-2-sulfonyl chloride

1-(Bromomethyl)naphthalene-2-sulfonyl chloride

Cat. No.: B13196006
M. Wt: 319.60 g/mol
InChI Key: OSYSCQMPSOKLDV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)naphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C11H8BrClO2S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and sulfonyl chloride functional groups

Preparation Methods

The synthesis of 1-(Bromomethyl)naphthalene-2-sulfonyl chloride typically involves the bromination of naphthalene derivatives followed by sulfonylation. One common method is the bromination of 2-methylnaphthalene to form 1-(Bromomethyl)naphthalene, which is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-(Bromomethyl)naphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, thiols, and halides, as well as reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene-2-sulfonyl chloride involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution, while the sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonic acids. These reactions often involve the formation of intermediate complexes and transition states, which facilitate the overall transformation .

Comparison with Similar Compounds

1-(Bromomethyl)naphthalene-2-sulfonyl chloride can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C11H8BrClO2S

Molecular Weight

319.60 g/mol

IUPAC Name

1-(bromomethyl)naphthalene-2-sulfonyl chloride

InChI

InChI=1S/C11H8BrClO2S/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)16(13,14)15/h1-6H,7H2

InChI Key

OSYSCQMPSOKLDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)S(=O)(=O)Cl

Origin of Product

United States

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